molecular formula C20H17FN6O2S B2576074 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1086688-93-8

2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No. B2576074
CAS RN: 1086688-93-8
M. Wt: 424.45
InChI Key: HEZKZSOXYIBBNL-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrido[2,3-d]pyrimidin-4(1H)-ones . It has been identified as having broad-spectrum antibacterial activity and reasonable antifungal activity .


Synthesis Analysis

The synthesis of this compound was optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found to be using DMF as a solvent, I2 (10 mol%), and a 30-minute reaction time .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorobenzyl group attached to a pyrido[2,3-d]pyrimidin-2-ylthio group, which is further attached to a 3-methyl-1H-pyrazol-5-yl group via an acetamide linkage .


Chemical Reactions Analysis

The compound is part of a small library of diverse chemical structures that have shown broad antimicrobial activity . The exact chemical reactions it undergoes in biological systems are not detailed in the available literature.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds, emphasizing their effectiveness against different cancer cell lines. For instance, compounds synthesized from fluoro substituted benzopyrans showed significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Additionally, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized with a view to finding new anticancer agents, showing appreciable cancer cell growth inhibition against a range of cancer cell lines (Al-Sanea et al., 2020).

Anti-inflammatory Activity

Research into the anti-inflammatory properties of similar compounds has yielded promising results. For example, derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide demonstrated significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Antimicrobial Activity

Compounds incorporating the pyrazolo[1,5-a]pyrimidine moiety have been evaluated for their antimicrobial efficacy. A study on the synthesis and antimicrobial activity of new heterocycles incorporating an antipyrine moiety demonstrated that these compounds have potential as antimicrobial agents, supporting the exploration of similar structures for antimicrobial applications (Bondock et al., 2008).

Neurological Applications

Novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds displayed subnanomolar affinity for TSPO and were proposed as in vivo PET-radiotracers for neuroinflammation, highlighting the relevance of such compounds in neurology and imaging (Damont et al., 2015).

Future Directions

The compound’s broad-spectrum antimicrobial activity suggests it could be further studied for potential applications in treating bacterial and fungal infections . Its synthesis could also be optimized further to improve yield and reduce production costs .

properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O2S/c1-12-9-16(26-25-12)23-17(28)11-30-20-24-18-15(3-2-8-22-18)19(29)27(20)10-13-4-6-14(21)7-5-13/h2-9H,10-11H2,1H3,(H2,23,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZKZSOXYIBBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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